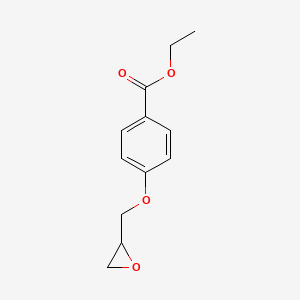

Ethyl 4-(oxiran-2-ylmethoxy)benzoate

説明

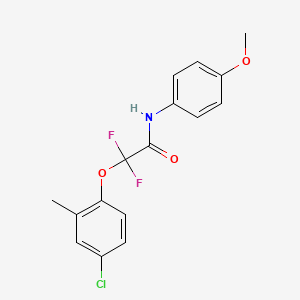

Ethyl 4-(oxiran-2-ylmethoxy)benzoate is a chemical compound. It is also known as ethyl 3-[(oxiran-2-yl)methoxy]benzoate . The compound has a molecular weight of 222.24 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid were synthesized by a new synthetic route and studied by X-ray crystallography . Another study reported the synthesis of a sulfonated gallic acid-based epoxide (GSE) and evaluated its performance as a metal-free tanning compound .Molecular Structure Analysis

The InChI code for ethyl 3-[(oxiran-2-yl)methoxy]benzoate is 1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 . This indicates the molecular structure of the compound.科学的研究の応用

Cooperative Motion in Amorphous Polymers

Research on azo polymers incorporating Ethyl 4-(oxiran-2-ylmethoxy)benzoate (BEM) derivatives has revealed significant insights into the cooperative motion of polar side groups in amorphous polymers. BEM, when copolymerized with other compounds, contributes to the photoinduced birefringence in polymers, suggesting a mechanism of cooperative motion between BEM groups and azo groups. This phenomenon is critical for the development of reversible optical storage materials, indicating the material's potential in data storage applications due to its high photoinduced birefringence and stability (Meng, Natansohn, Barrett, & Rochon, 1996).

Liquid Crystalline Epoxies

The synthesis and characterization of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units, including derivatives of Ethyl 4-(oxiran-2-ylmethoxy)benzoate, have been explored for their potential application in microelectronics due to their high thermal conductivity and excellent thermal stability. These materials, when cured, exhibit nematic phases and demonstrate improved mechanical properties and thermal conductivities, highlighting their utility in advanced electronic components (Chen et al., 2019).

Anti-Corrosive Material for Carbon Steel

A study on a tetra-functionalized aromatic epoxy pre-polymer based on Ethyl 4-(oxiran-2-ylmethoxy)benzoate derivatives has shown potential as a corrosion inhibitor for carbon steel in acidic media. The study combines electrochemical methods and computational simulations to demonstrate the material's high inhibition efficiency and protective capability, suggesting its application in corrosion protection technologies (Dagdag et al., 2020).

Crystal Structures and Chemical Reactivity

The crystal structures of compounds including 4-(oxiran-2-ylmethoxy)benzoic acid have been elucidated, providing insights into their chemical reactivity and potential applications in synthesizing new materials or chemical intermediates. The study offers foundational knowledge crucial for the development of novel compounds with specific desirable properties (Obreza & Perdih, 2012).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(oxiran-2-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVTVXYPNNCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(oxiran-2-ylmethoxy)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)

![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)

![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)